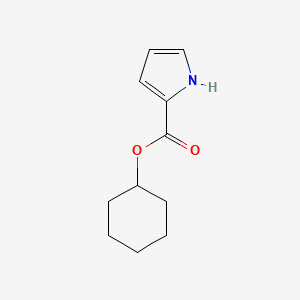
Cyclohexyl 1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl 1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a cyclohexyl group attached to the nitrogen atom of the pyrrole ring and an ester functional group at the 2-position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 1H-pyrrole-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of cyclohexylamine with pyrrole-2-carboxylic acid under acidic conditions to form the desired ester. The reaction typically requires a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts such as Lewis acids can also enhance the reaction rate and selectivity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclohexyl 1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclohexyl 1H-pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active pyrrole-2-carboxylic acid, which can then interact with enzymes and receptors in biological systems. The cyclohexyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Cyclohexyl 1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives such as:
Methyl pyrrole-2-carboxylate: Similar structure but with a methyl group instead of a cyclohexyl group.
Ethyl pyrrole-2-carboxylate: Contains an ethyl group instead of a cyclohexyl group.
Phenyl pyrrole-2-carboxylate: Contains a phenyl group, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its cyclohexyl group, which provides distinct steric and electronic effects, influencing its reactivity and interactions in various applications.
Properties
CAS No. |
685563-26-2 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
cyclohexyl 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H15NO2/c13-11(10-7-4-8-12-10)14-9-5-2-1-3-6-9/h4,7-9,12H,1-3,5-6H2 |
InChI Key |
CXJGILGNNLYKBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















